Ald-Ph-PEG3-amine TFA salt
Overview
Description
Ald-Ph-PEG3-amine TFA salt is a polyethylene glycol (PEG) linker containing a benzaldehyde group. This compound is known for its ability to undergo reactions with primary amines. The terminal primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) ester groups, and other carbonyl compounds. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG3-amine TFA salt involves the reaction of a PEG linker with a benzaldehyde group. The terminal primary amine can be introduced through various synthetic routes, including the reaction of PEG with amine-containing compounds under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG3-amine TFA salt undergoes various types of chemical reactions, including:
Substitution Reactions: The primary amine group can react with carboxylic acids, activated NHS ester groups, and other carbonyl compounds.
Addition Reactions: The benzaldehyde group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, NHS esters, and other carbonyl compounds. The reactions are typically carried out in solvents like dichloromethane or dimethylformamide, with catalysts such as triethylamine .
Major Products Formed
The major products formed from reactions with this compound include amide bonds when reacting with carboxylic acids and ester bonds when reacting with NHS esters .
Scientific Research Applications
Ald-Ph-PEG3-amine TFA salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ald-Ph-PEG3-amine TFA salt involves its ability to form stable covalent bonds with primary amines. The benzaldehyde group reacts with primary amines to form Schiff bases, which can further react to form more stable amide or ester bonds. This reactivity makes it a valuable tool in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-PEG2-amine TFA salt: Similar structure but with a shorter PEG linker.
Ald-Ph-PEG4-amine TFA salt: Similar structure but with a longer PEG linker.
Ald-Ph-PEG6-amine TFA salt: Similar structure but with an even longer PEG linker.
Uniqueness
Ald-Ph-PEG3-amine TFA salt is unique due to its specific PEG linker length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular spacing and solubility is required .
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c17-5-7-21-9-11-23-12-10-22-8-6-18-16(20)15-3-1-14(13-19)2-4-15/h1-4,13H,5-12,17H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRACXWPHXUFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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